2-Methyl-5-nitroaniline

Descripción general

Descripción

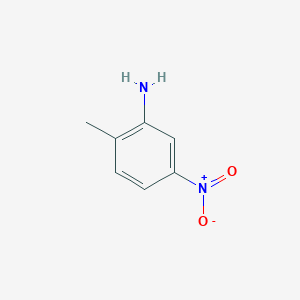

2-Methyl-5-nitroaniline (C₇H₈N₂O₂) is a nitroaromatic compound featuring a nitro group (-NO₂) at the 5th position and a methyl group (-CH₃) at the 2nd position of the aniline ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, dyes, and coordination chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-5-nitroaniline can be synthesized through the nitration of o-toluidine. The process involves adding o-toluidine to concentrated sulfuric acid, followed by the addition of a mixture of nitric acid and sulfuric acid at a low temperature (around 10°C). The reaction mixture is then neutralized with sodium hydroxide, and the product is collected by filtration .

Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is typically purified through recrystallization .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 2-methyl-5-phenylenediamine.

Substitution: The amino group in this compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

Reduction: 2-Methyl-5-phenylenediamine.

Substitution: Various amides and sulfonamides depending on the substituent used.

Aplicaciones Científicas De Investigación

Synthesis of Azo Dyes

One of the primary applications of 2-M5NA is as a precursor in the synthesis of azo dyes. These dyes are widely used in textiles, food, and cosmetics due to their vibrant colors. The compound can undergo diazotization followed by coupling reactions to form azo compounds with diverse hues, including red, yellow, and brown .

Table 1: Azo Dyes Derived from this compound

| Dye Name | Color | Application Area |

|---|---|---|

| Pigment Red 22 | Red | Textiles, Plastics |

| Pigment Yellow 10 | Yellow | Food, Cosmetics |

| Pigment Brown 12 | Brown | Textiles |

Toxicity Studies

Research has indicated that 2-M5NA exhibits toxicity in various biological systems. It has been studied for its potential hepatotoxic effects on workers exposed to nitroanilines . Toxicity assessments have shown that it can induce genetic mutations in bacterial strains like Salmonella typhimurium, suggesting that it may pose risks to human health upon exposure .

Case Study: Occupational Exposure

A study conducted among factory workers handling nitroanilines revealed elevated liver enzyme levels, indicating potential liver dysfunction linked to prolonged exposure to 2-M5NA . This underscores the importance of monitoring occupational exposure levels and implementing safety measures.

Environmental Impact and Remediation

Due to its use in industrial applications, 2-M5NA has been detected in environmental samples, raising concerns about its persistence and toxicity. Research has focused on its degradation pathways and potential remediation strategies. For instance, studies have explored the use of microbial enzymes for the bioremediation of nitroaromatic compounds, including 2-M5NA .

Table 2: Environmental Studies on this compound

| Study Focus | Findings |

|---|---|

| Biodegradation | Identified microbial strains capable of degrading 2-M5NA . |

| Soil Contamination | Detected in soil samples near industrial sites . |

Antimicrobial Activity

Recent research has also explored the antimicrobial properties of derivatives synthesized from 2-M5NA. A series of studies demonstrated that certain derivatives exhibit significant antibacterial activity against various pathogens . This opens avenues for developing new antimicrobial agents based on the structural framework of 2-M5NA.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-nitroaniline primarily involves its role as an intermediate in chemical reactions. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations. The compound’s effects are largely dependent on the specific reactions it undergoes and the products formed .

Comparación Con Compuestos Similares

Structural Features

Neutron diffraction studies reveal non-planarity of the amino group, with pyramidalization at the amine nitrogen. This distortion arises from N–H···O hydrogen bonds forming polar chains, which stabilize the crystal structure .

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

3,5-Diaminobenzoic Acid

- Structural Difference: Replaces the methyl and nitro groups with carboxylic acid and amino groups.

- Separation: Despite identical molecular weight (153.0 Th), 2-methyl-5-nitroaniline and 3,5-diaminobenzoic acid are baseline-separated via mobility capillary electrophoresis (MCE) due to differences in ionic mobility .

- Applications: 3,5-Diaminobenzoic acid is used in polymer synthesis, contrasting with this compound’s role in pharmaceuticals .

2-Chloro-5-nitroaniline

- Structural Difference : Chlorine substituent at the 2nd position instead of methyl.

- Reactivity : The electron-withdrawing Cl group enhances electrophilic substitution reactivity, making it a preferred intermediate in azo dye synthesis compared to the less reactive methyl derivative .

- Melting Point : Higher melting point (218–219°C vs. 113–115°C for this compound derivatives), attributed to stronger intermolecular forces .

Methyl-Substituted Nitroanilines

A quantum mechanical study compared intermolecular interactions in nine methyl-nitroanilines, including this compound :

- Unique Features of this compound :

Physicochemical Properties

- Melting Points : Derivatives of this compound (e.g., benzamide derivatives) exhibit lower melting points (113–115°C) compared to chlorinated analogues (205–208°C), reflecting reduced lattice stability due to weaker halogen bonds .

- Solubility: The methyl group improves solubility in organic solvents (e.g., DMF, methanol) relative to nitroanilines with polar substituents .

Actividad Biológica

2-Methyl-5-nitroaniline (CAS Number: 99-55-8) is an aromatic amine that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological effects, structural characteristics, and potential applications of this compound based on diverse scientific studies.

Synthesis

The synthesis of this compound typically involves the nitration of o-toluidine. The process can be summarized as follows:

- Starting Materials : O-toluidine is mixed with concentrated sulfuric acid and cooled.

- Nitration : A mixture of nitric and sulfuric acids is added dropwise to the cooled solution.

- Isolation : The resulting product is filtered, washed, and recrystallized to yield pure this compound.

The melting point of the synthesized compound is reported to be between 85-90 °C .

Antimicrobial Activity

A significant study investigated a series of this compound derivatives for their antimicrobial properties. The derivatives were synthesized and tested against various bacterial strains. Key findings include:

- Active Compounds : Among the synthesized derivatives, compounds 5f , 5d , 6b , and 6e exhibited notable antimicrobial activity, outperforming standard drugs in some cases .

- Mechanism of Action : The antimicrobial efficacy was attributed to the presence of the nitro group, which is known to interfere with bacterial DNA synthesis.

Anticancer Potential

Recent research has explored the potential of this compound derivatives as therapeutic agents against Chronic Myelogenous Leukemia (CML). A notable compound derived from it, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine (NPPA), was examined for its structural and binding characteristics:

- Molecular Docking Studies : These studies indicated that NPPA could effectively bind to targets associated with CML treatment, suggesting its potential as a drug candidate .

- Structural Insights : The crystal structure analysis revealed significant interactions between the nitro group oxygens and hydrogen atoms in the pyridinic and pyrimidinic rings, enhancing its biological activity.

Toxicological Profile

Despite its promising biological activities, this compound has been associated with various health risks:

- Carcinogenicity : It is classified as a potential carcinogen due to its structural similarity to other known carcinogenic compounds .

- Toxicity Assessments : Environmental assessments have indicated that exposure to this compound can lead to significant health risks, including acute toxicity via dermal and inhalation routes .

Case Studies

-

Antimicrobial Efficacy Study :

- A series of derivatives were tested against Gram-positive and Gram-negative bacteria.

- Results showed varying degrees of effectiveness, with some derivatives achieving inhibition zones comparable to established antibiotics.

-

CML Treatment Research :

- In vitro studies demonstrated that NPPA significantly inhibited cell proliferation in CML cell lines.

- Further molecular docking studies supported its potential as a lead compound for drug development.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-methyl-5-nitroaniline derivatives for pharmaceutical intermediates, and how can intermediates be characterized?

- Methodological Answer : A common approach involves multi-step synthesis starting with this compound, including addition, cyclization, reduction, and amidation. Key intermediates and the final product are typically characterized using mass spectrometry (MS) and ¹H NMR to confirm structural integrity. For example, Masitinib synthesis achieved a 28.0% yield using these steps, with MS and NMR validating intermediates .

Q. How can hydrogen bonding interactions in this compound be experimentally analyzed to understand molecular aggregation?

- Methodological Answer : High-resolution X-ray crystallography at low temperatures (e.g., 100 K) combined with Atoms in Molecules (AIM) theory can map electron density topology. This reveals intermolecular interactions like N–H···O hydrogen bonds and C–H···O contacts, which stabilize polar chains and centrosymmetric dimers. Experimental charge density analysis shows cooperative effects in aggregation .

Q. What spectroscopic methods are optimal for confirming the structure of this compound and its derivatives?

- Methodological Answer : ¹H NMR and MS are primary tools for structural confirmation. Additional physicochemical characterization includes melting point analysis (103–106°C) and solubility testing (<0.1 g/100 mL in water at 19°C). These methods align with purity and stability assessments for research-grade samples .

Q. How does crystallization affect the electronic properties of this compound, and what techniques assess these changes?

- Methodological Answer : Crystallization enhances intramolecular conjugation and increases molecular dipole moments compared to the free molecule. X-ray-derived charge density analysis and ab initio calculations (e.g., density functional theory, DFT) quantify these changes. For instance, the in-crystal dipole moment exceeds the solution-phase value due to aggregation effects .

Advanced Research Questions

Q. How do host-guest interactions in molecular sieves influence the nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Embedding this compound in ALPO-5 molecular sieves can switch or enhance second-harmonic generation (SHG). X-ray powder diffraction and SHG measurements reveal that sorbate-host alignment induces polar order, increasing SHG signals (e.g., 630× enhancement at 13 wt% loading). Pure crystalline forms lack SHG due to centrosymmetric packing .

Q. What computational approaches resolve contradictions in charge density analysis between experimental and theoretical models for this compound?

- Methodological Answer : Combining Hansen-Coppens multipolar modeling of experimental X-ray data with ab initio DFT calculations reconciles discrepancies. For example, AIM theory identifies two-center N–H···O hydrogen bonds in experimental data, whereas free-molecule calculations miss cooperative aggregation effects. Cross-validation ensures accuracy in dipole moment and charge distribution .

Q. What strategies enhance the NLO activity of this compound crystals, and how is efficacy validated?

- Methodological Answer : Silver nanoparticle doping or forming salts with inorganic acids (e.g., HCl, HNO₃) can enhance NLO response. SHG measurements and hyperpolarizability calculations (via DFT) validate efficacy. For example, silver-doped crystals show improved β values (molecular hyperpolarizability) due to electron density redistribution .

Q. How do protonation states in acidic conditions affect the crystal packing and NLO behavior of this compound salts?

- Methodological Answer : Protonation of the amino group in acidic media forms salts with inorganic anions (e.g., Cl⁻, NO₃⁻). Single-crystal X-ray diffraction shows that N–H···A⁻ hydrogen bonds dictate packing. Non-centrosymmetric salts exhibit SHG, while centrosymmetric ones suppress it. Thermal stability (295–100 K) is confirmed via variable-temperature XRD .

Q. How can LC-MS/MS methods be optimized for detecting trace this compound in complex matrices?

- Methodological Answer : Using acetonitrile (ACN) as the mobile phase improves sensitivity (3× for this compound) compared to methanol. A Synergi Polar column with gradient elution achieves a limit of quantification (LOQ) <2 ng/mL. Method validation includes spike-recovery tests in food simulants or biological matrices .

Q. What role do cooperative effects play in the molecular aggregation of this compound, and how are they quantified?

- Methodological Answer : Cooperative effects arise from synergistic N–H···O hydrogen bonds and C–H···π interactions, stabilizing polar chains and dimers. AIM theory quantifies bond critical point (BCP) electron density (ρ ~0.05–0.15 e/ų) and Laplacian values (∇²ρ >0), confirming closed-shell interactions. DFT-based energy decomposition analysis (EDA) further isolates contributions from electrostatic and dispersion forces .

Q. Notes

- Avoided commercial sources (e.g., ) as per guidelines.

- References adhere to evidence IDs (e.g., ).

- Advanced questions emphasize experimental design (e.g., host-guest systems) and data contradiction resolution (e.g., charge density models).

- Basic questions focus on synthesis, characterization, and foundational intermolecular interactions.

Propiedades

IUPAC Name |

2-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBIJCMXAIKKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51085-52-0 (mono-hydrochloride), 59850-14-5 (Sulfate) | |

| Record name | 5-Nitro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020959 | |

| Record name | C.I. Azoic Diazo Component 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-nitro-o-toluidine is a bright yellow powder. (NTP, 1992), Dry Powder, Yellow crystals; [ACGIH] | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nitro-2-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in acetone, benzene, ether, ethanol, chloroform, In water, 1 g/100 mL at 19 °C | |

| Record name | SID24825557 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.365 deg 15 C/deg 4 C | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000975 [mmHg] | |

| Record name | 5-Nitro-2-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

5-Nitro-ortho-toluidine is available commercially with a purity of 99% ... . | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow monoclinic prisms | |

CAS No. |

99-55-8 | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-5-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Azoic Diazo Component 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/433MYH2DWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

219 to 225 °F (NTP, 1992), 105.5 °C | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.